molecular formula C10H12N2O4 B183012 1-Tert-butyl-2,4-dinitrobenzene CAS No. 4160-54-7

1-Tert-butyl-2,4-dinitrobenzene

Cat. No. B183012
CAS RN: 4160-54-7
M. Wt: 224.21 g/mol
InChI Key: KPARRRRVEGBOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Tert-butyl-2,4-dinitrobenzene” is a chemical compound with the molecular formula C10H12N2O4 . It is a derivative of nitrobenzene, where a tert-butyl group and two nitro groups are attached to the benzene ring .


Synthesis Analysis

The synthesis of compounds similar to “1-Tert-butyl-2,4-dinitrobenzene” has been reported in the literature. For instance, a method for the oxidative nucleophilic alkoxylation of nitrobenzenes has been described, which involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . Another method involves the Friedel-Crafts alkylation of dimethoxybenzene using tert-butyl alcohol in the presence of sulfuric acid .


Molecular Structure Analysis

The molecular structure of “1-Tert-butyl-2,4-dinitrobenzene” consists of a benzene ring with a tert-butyl group and two nitro groups attached to it . The compound contains a total of 28 bonds, including 16 non-hydrogen bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups (aromatic) .


Chemical Reactions Analysis

Nitrobenzenes, including “1-Tert-butyl-2,4-dinitrobenzene”, are known to undergo various chemical reactions. One such reaction is the oxidative nucleophilic aromatic substitution of hydrogen, which involves the formation of a deprotonated σH adduct . The products of this reaction show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Tert-butyl-2,4-dinitrobenzene” include a molecular weight of 179.2157 . The compound has a clear, light yellow to orange color, and it exists in a liquid form . The melting point is estimated to be around 1°C, and the boiling point is between 265-267°C . The density of the compound is approximately 1.0586 g/cm³ .

Scientific Research Applications

Antimicrobial Activity

Research highlights the antimicrobial potential of compounds derived from 1-Tert-butyl-2,4-dinitrobenzene. A study conducted by Muthukumar, Malarvizhi, and Nishanthini (2021) synthesized a dark maroon red crystalline compound from 1-chloro-2,4-dinitrobenzene, tert-butyl acetoacetate, and pyridine, which exhibited antimicrobial activity against both gram-positive and gram-negative bacteria, as well as against the fungus Aspergillus niger (Muthukumar, Malarvizhi, & Nishanthini, 2021).

Material Science and Chemistry

Several studies delve into the synthesis and properties of materials derived from 1-Tert-butyl-2,4-dinitrobenzene, showcasing their applications in high energy materials, organic electronics, and as ligands in catalysis:

  • Kalaivani, Malarvizhi, and Nethaji (2012) detailed the synthesis and characterization of Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, highlighting its potential as an insensitive high energy density material through various tests including flammability and impact sensitivity (Kalaivani, Malarvizhi, & Nethaji, 2012).
  • Akagi, Yasukawa, Kobayashi, and Konishi (2009) synthesized oxacalix[4]arenes bearing four nitro groups and four tert-butyl groups, noting the stability of these macrocycles and their unique conformations due to the bulky tert-butyl groups (Akagi, Yasukawa, Kobayashi, & Konishi, 2009).
  • Bjørsvik, Liguori, and Merinero (2002) developed a method for aerobic oxidation of various aromatic compounds using electron-deficient nitroarenes as catalysts, presenting an environmentally friendly alternative to traditional oxidation processes (Bjørsvik, Liguori, & Merinero, 2002).

Polymer Science

Research on polymers derived from 1-Tert-butyl-2,4-dinitrobenzene and its derivatives showcases their potential in creating materials with desirable thermal properties, solubility, and low dielectric constants for applications in electronics and materials engineering:

  • Hsiao, Yang, and Chen (2000) reported on the synthesis of polyamides with ether linkages derived from 4-tert-butylcatechol, demonstrating their high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
  • Chern and Tsai (2008) synthesized new polyimides with tert-butyl side groups, achieving low dielectric constants and excellent solubility, indicating their utility in electronic applications (Chern & Tsai, 2008).

properties

IUPAC Name

1-tert-butyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPARRRRVEGBOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285863
Record name 1-tert-butyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-2,4-dinitrobenzene

CAS RN

4160-54-7
Record name NSC43037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-2,4-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl-2,4-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl-2,4-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl-2,4-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl-2,4-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl-2,4-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.